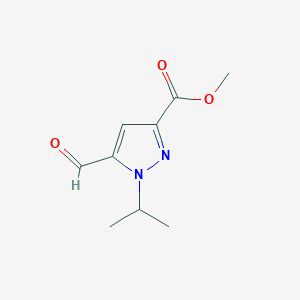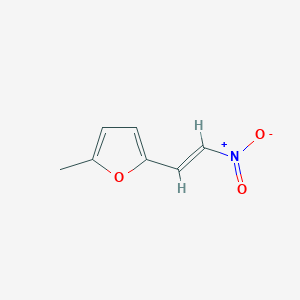
2-Methyl-5-(2-nitroethenyl)furan
Vue d'ensemble
Description
“2-Methyl-5-(2-nitroethenyl)furan” is a chemical compound with the CAS Number: 61691-99-4 . The IUPAC name for this compound is 2-methyl-5-[(E)-2-nitroethenyl]furan .
Molecular Structure Analysis
The molecular weight of “this compound” is 153.14 . The InChI code for this compound is 1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ .Physical And Chemical Properties Analysis
“this compound” is a powder . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
Furan derivatives have been investigated for their potential as corrosion inhibitors for mild steel in acidic solutions. Studies suggest that certain furan compounds, due to their chemical structure, can effectively inhibit corrosion even at low concentrations. These inhibitors operate as mixed-type, affecting both cathodic and anodic corrosion currents. The adsorption of these derivatives on the steel surface follows the Langmuir adsorption isotherm, indicating a chemical nature of adsorption. This property is critical for developing new corrosion inhibitors in industrial applications, offering a sustainable solution to corrosion-related issues (Khaled & El-maghraby, 2014).
Antimycobacterial Agents
The structural analysis of furan derivatives has led to identifying new classes of antimycobacterial agents. These compounds have shown promise in interfering with iron homeostasis, a crucial process for the survival of mycobacteria. The research underscores the importance of structural data in developing potent antimycobacterial agents and offers a pathway for new therapeutic approaches against tuberculosis (Mori et al., 2022).
Nitroaromatic Compounds in Anti-leishmanial Activity
Nitroaromatic compounds derived from furan have been synthesized and evaluated for their anti-leishmanial activity. These compounds demonstrate significant biological activity, indicating that the electroactive nitro group plays an essential role. Such findings contribute to the search for new drugs against Leishmania, a parasite causing leishmaniasis, a disease with limited treatment options (Dias et al., 2015).
Antibacterial Properties
Research into furan derivatives has also highlighted their antibacterial properties. Nitrofurantoin analogues, for instance, have been synthesized using furan and pyrazole scaffolds, showing promising antibacterial activities against various bacteria. Such studies are pivotal for developing new antibacterial drugs, particularly in the face of rising antibiotic resistance (Hassan et al., 2020).
Organic Synthesis and Catalysis
The versatility of furan derivatives extends to organic synthesis, where they are used as intermediates in the synthesis of complex organic molecules. For instance, the conversion of furfural to methylfuran over bimetallic catalysts has been studied, highlighting the role of such derivatives in enhancing catalytic processes for the sustainable production of valuable chemicals (Sitthisa et al., 2011).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Methyl-5-(2-nitroethenyl)furan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions and interact with enzymes involved in oxidative stress responses. Additionally, the furan ring structure of this compound can interact with proteins through π-π stacking interactions, influencing protein folding and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s nitro group can generate reactive oxygen species (ROS), leading to oxidative stress and affecting cell signaling pathways such as the MAPK/ERK pathway. This can result in changes in gene expression and alterations in cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the nitro group can form covalent bonds with thiol groups in enzymes, inhibiting their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to increased oxidative stress and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can cause adverse effects such as liver damage and oxidative stress .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions and oxidative stress responses. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in the detoxification of reactive oxygen species, leading to increased oxidative stress .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can lead to increased oxidative stress and mitochondrial dysfunction .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress responses .
Propriétés
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGJJOVWZWUBQX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

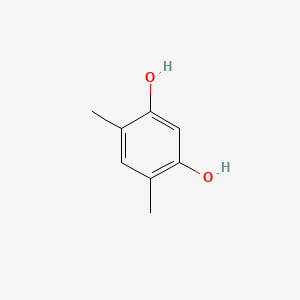
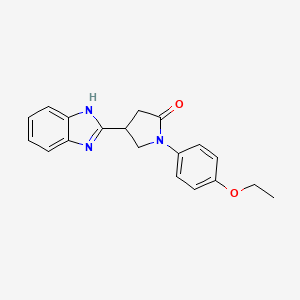
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)
![6-Bromo-8-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B3147145.png)
![7-Fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3147155.png)
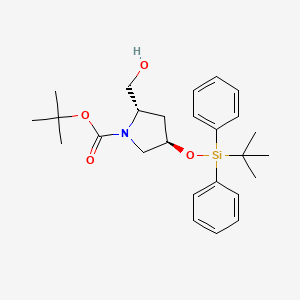
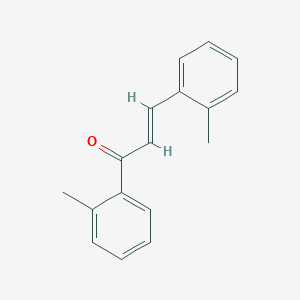

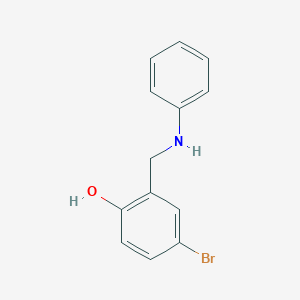

![5-Bromo-3-trifluoromethylbenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3147208.png)

